molecular formula C11H12O3 B2630595 Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1463478-65-0

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B2630595
CAS No.: 1463478-65-0
M. Wt: 192.214
InChI Key: IQEDYGOEXHXIOB-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate (C₁₁H₁₂O₃) is a bicyclic aromatic ester featuring a fused benzofuran core with a methyl substituent at the 5-position and a methoxycarbonyl group at the 2-position. Key structural attributes include:

  • Molecular Formula: C₁₁H₁₂O₃
  • SMILES: CC1=CC2=C(C=C1)OC(C2)C(=O)OC
  • InChIKey: IQEDYGOEXHXIOB-UHFFFAOYSA-N
  • Collision Cross-Section (CCS) Data: Predicted CCS values range from 139.1 Ų ([M+H]⁺) to 151.2 Ų ([M+Na]⁺), highlighting its conformational stability in gas-phase analyses .

This compound serves as a versatile intermediate in organic synthesis, though literature on its specific applications remains sparse .

Properties

IUPAC Name

methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEDYGOEXHXIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463478-65-0
Record name methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, typically employs large-scale organic synthesis techniques. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate, exhibit a range of biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Potential for reducing inflammation in various models.

Medicinal Chemistry

This compound serves as a precursor in synthesizing more complex benzofuran derivatives. These derivatives are valuable due to their pharmacological properties.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
ACHN (renal)5.0
HCT15 (colon)4.5
MM231 (breast)6.0
NUGC-3 (gastric)7.5
NCI-H23 (lung)8.0
PC-3 (prostate)5.5

Antimicrobial Research

The compound has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Against Microorganisms

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus200Antibacterial
Escherichia coli150Antibacterial
Candida albicans100Antifungal

Case Study 1: Neuropathic Pain Model

In a study involving rat models of neuropathic pain, this compound demonstrated efficacy in reversing pain without affecting locomotor behavior. This suggests potential therapeutic applications for managing chronic pain conditions.

Case Study 2: Inflammation Studies

The compound was evaluated in models of asthma and inflammation, showing promising results in reducing inflammatory markers and improving respiratory function in treated animals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its anti-tumor effects may be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations in the Benzofuran Scaffold

The following table compares Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate with structurally related compounds, emphasizing substituent effects on molecular properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Source
This compound -CH₃ (5), -COOCH₃ (2) C₁₁H₁₂O₃ 192.17 CCS [M+H]⁺: 139.1 Ų; [M+Na]⁺: 151.2 Ų
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate -Br (5), -COOCH₃ (2) C₁₀H₉BrO₃ 257.08 Bromine substituent enhances molecular weight; no CCS or bioactivity data reported
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate -O(COC₆H₃(OMe)₂) (5), -COOCH₃ (3) C₂₀H₁₈O₇ 370.40 Classified as skin/eye irritant; reactive with strong oxidants; no CCS data available
5-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid (hypothetical) -CH₃ (5), -COOH (2) C₁₀H₁₀O₃ 178.18 Parent acid form; esterification alters solubility and reactivity

Key Observations

Substituent Effects on Molecular Weight :

  • Bromine substitution (C₁₀H₉BrO₃) increases molecular weight by ~64.9 g/mol compared to the methyl-substituted analog .
  • The dimethoxybenzoyloxy derivative (C₂₀H₁₈O₇) demonstrates significant mass augmentation due to extended aromatic substitution .

Collision Cross-Section Trends: The methyl-substituted compound exhibits lower CCS values for [M+H]⁺ (139.1 Ų) compared to larger adducts like [M+Na]⁺ (151.2 Ų), suggesting adduct size influences gas-phase conformation . No CCS data are available for brominated or dimethoxybenzoyloxy analogs, limiting direct comparisons.

Safety and Reactivity: The dimethoxybenzoyloxy analog poses notable hazards (skin/eye irritation, respiratory toxicity), likely due to its bulky, electron-rich substituents . No safety data are reported for the methyl- or bromo-substituted derivatives, underscoring the need for further toxicological studies.

Synthetic Utility: this compound’s ester group enhances stability, making it preferable for coupling reactions over the carboxylic acid form .

Biological Activity

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate is a benzofuran derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural properties, which enable it to interact with various biological targets, leading to a wide range of pharmacological effects.

Target of Action
Benzofuran compounds, including this compound, primarily interact with enzymes and proteins involved in critical biochemical pathways. This interaction can lead to inhibition or activation of specific cellular processes, contributing to their therapeutic effects.

Mode of Action
The mode of action for this compound involves binding to molecular targets that mediate its biological effects. For instance, it has been shown to exhibit significant inhibitory effects on cell growth in various cancer cell lines, suggesting potential anticancer properties .

Biological Activities

This compound exhibits a spectrum of biological activities:

  • Antimicrobial Activity : Studies have indicated that benzofuran derivatives possess substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its effectiveness against pathogens such as E. coli and S. aureus .
  • Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies have reported IC50 values indicating potent activity against various cancer cell lines, including breast and melanoma cells .
  • Anti-inflammatory Effects : The compound has been tested in animal models for its anti-inflammatory potential, showing promising results in reducing inflammation markers .

Cellular Effects

Benzofuran derivatives like this compound have been reported to exhibit:

  • Antifungal Activity
  • Antiprotozoal Activity
  • Antitubercular Activity
  • Analgesic Properties

These effects are attributed to their ability to modulate various signaling pathways within cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Evaluation : A study conducted on the antimicrobial properties of benzofuran derivatives found that this compound showed significant inhibition against MRSA and P. aeruginosa, with detailed testing protocols outlined for assessing efficacy .
  • Cancer Cell Proliferation : In a series of experiments using human cancer cell lines, this compound demonstrated an IC50 value of approximately 15 μM against MDA-MB-231 cells, indicating its potential as a therapeutic agent in oncology .

Dosage and Administration

Research indicates that the effective dosage for achieving significant biological activity varies depending on the specific application (e.g., antimicrobial versus anticancer). In animal models, doses were carefully calibrated to assess safety and efficacy without inducing toxicity.

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus,
AnticancerIC50 ~ 15 μM in MDA-MB-231 cells ,
Anti-inflammatoryReduced inflammation markers in models
AnalgesicPain relief in neuropathic models

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